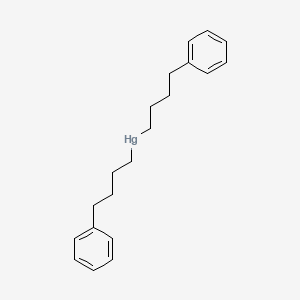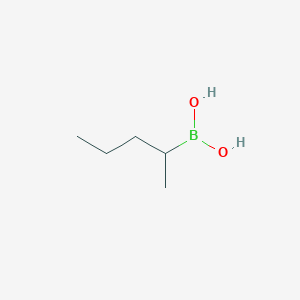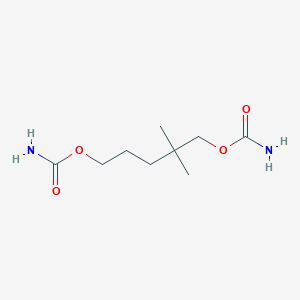
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate is a chemical compound with the molecular formula C10H20N2O4 It is known for its unique structure, which includes a carbamate group and a dimethylpentyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Carbamoyloxy-4,4-dimethylpentyl) carbamate typically involves the reaction of 4,4-dimethylpentanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with urea to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
化学反应分析
Types of Reactions
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 4,4-dimethylpentanol and urea.
Oxidation: Oxidative reactions can convert the carbamate group into a corresponding amide or carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: 4,4-dimethylpentanol and urea.
Oxidation: Amides or carboxylic acids.
Substitution: Various carbamate derivatives.
科学研究应用
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用机制
The mechanism of action of (5-Carbamoyloxy-4,4-dimethylpentyl) carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
相似化合物的比较
Similar Compounds
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate: Unique due to its specific structure and functional groups.
2,2-Dimethylpentane-1,5-diyl dicarbamate: Similar structure but different functional groups.
4,4-Dimethyl-2,8-dioxa-nonanedioic acid diamide: Another compound with a similar backbone but different functional groups.
Uniqueness
This compound stands out due to its specific combination of a carbamate group and a dimethylpentyl chain, which imparts unique chemical and biological properties.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H18N2O4 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
(5-carbamoyloxy-4,4-dimethylpentyl) carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,6-15-8(11)13)4-3-5-14-7(10)12/h3-6H2,1-2H3,(H2,10,12)(H2,11,13) |
InChI 键 |
QWMNHTWAIMMMMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCOC(=O)N)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


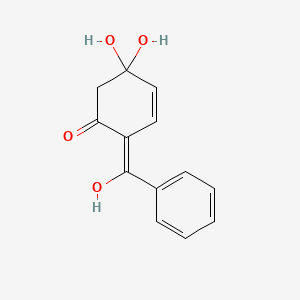
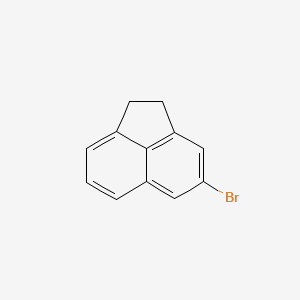

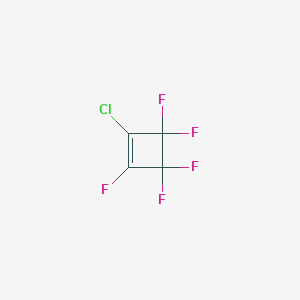



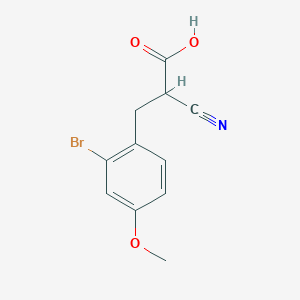


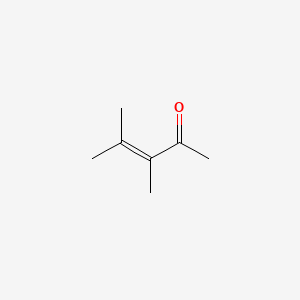
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
